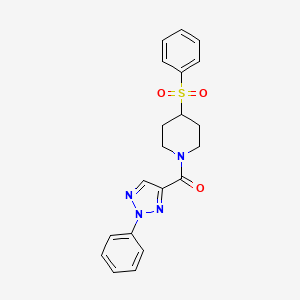

(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

Description

(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a triazole ring and a piperidine ring

Properties

IUPAC Name |

[4-(benzenesulfonyl)piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c25-20(19-15-21-24(22-19)16-7-3-1-4-8-16)23-13-11-18(12-14-23)28(26,27)17-9-5-2-6-10-17/h1-10,15,18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOFMDYXABHDMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

Formation of the Piperidine Ring: This can be synthesized through a series of reactions starting from a suitable precursor, such as a ketone or an aldehyde, followed by cyclization.

Coupling Reactions: The triazole and piperidine rings can be coupled using a variety of reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can occur at various functional groups within the molecule.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, compounds with triazole and piperidine rings are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications include the development of new drugs for treating diseases such as cancer, infections, and neurological disorders.

Industry

In industry, such compounds can be used in the development of new polymers, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone would depend on its specific biological target. Generally, compounds with these structures can interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

- (2-phenyl-2H-1,2,3-triazol-4-yl)methanone

- (4-(phenylsulfonyl)piperidin-1-yl)methanone

- Other triazole derivatives

- Other piperidine derivatives

Uniqueness

The uniqueness of (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone lies in its combined structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of the compound typically involves the reaction of 2-phenyl-2H-1,2,3-triazole derivatives with piperidine-based sulfonamides. The structural characterization is often confirmed through techniques such as NMR and mass spectrometry, ensuring the integrity of the triazole and piperidine moieties.

Antimicrobial Properties

Recent studies have indicated that triazole compounds exhibit significant antimicrobial activity. For instance, triazole derivatives have been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL . The presence of the sulfonamide group in our compound may enhance this activity by improving solubility and bioavailability.

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro assays demonstrated that it inhibits cell proliferation in several cancer cell lines, including ovarian (OVCAR-3) and breast cancer cells (MCF-7), with IC50 values around 30 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, suggesting its potential as a chemotherapeutic agent.

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor of specific enzymes involved in cancer metabolism. For example, it has been noted to inhibit monoacylglycerol lipase (MAGL) with an IC50 value of 0.84 µM . This inhibition could disrupt lipid signaling pathways that are often upregulated in cancer cells.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial effects; showed significant inhibition against E. coli (MIC = 25 µg/mL). |

| Study 2 | Assessed anticancer properties; reported IC50 values of 30 µM against OVCAR-3 cells. |

| Study 3 | Evaluated enzyme inhibition; identified MAGL as a target with an IC50 of 0.84 µM. |

The biological activity of this compound can be attributed to its structural features:

- Triazole Ring : Known for its ability to form hydrogen bonds and interact with biological targets.

- Piperidine Moiety : Enhances lipophilicity and facilitates membrane penetration.

- Sulfonamide Group : May contribute to enzyme inhibition and increased solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.